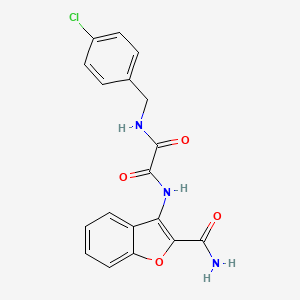
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C21H20FN3OS and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling and Sensing
A novel fluorophore, 6-Methoxy-4-quinolone, with strong fluorescence in a wide pH range of aqueous media, showcases potential as a fluorescent labeling reagent. This compound exhibits strong fluorescence from pH 2.0 to 11.0, making it suitable for biomedical analysis and the determination of carboxylic acids through fluorescence. Its high stability against light and heat suggests utility in long-term experimental setups or storage conditions without degradation, providing a robust tool for scientific research in areas such as cellular biology, biochemistry, and medical diagnostics (Hirano et al., 2004).
Anticancer and Tubulin Polymerization Inhibition
2-Anilino-3-aroylquinolines, with structural similarities to the queried compound, have been explored for their cytotoxic activity against several human cancer cell lines. These compounds exhibit potent antiproliferative activity by inhibiting tubulin polymerization, an essential process for cell division. Their ability to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells positions them as promising candidates for cancer therapy, particularly against lung and prostate cancer. This highlights the potential of (6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(thiomorpholino)methanone derivatives in oncology research, offering a pathway for developing new anticancer agents (Srikanth et al., 2016).
pH Sensing and Environmental Monitoring
The Schiff-base molecule, 2-Hydroxy-5-methyl-3-((quinolin-6-ylimino)methyl)benzaldehyde, serves as a ratiometric fluorescent chemosensor for pH, indicating the potential of quinoline derivatives for environmental monitoring and analytical chemistry. The ability to detect changes in pH with high sensitivity and selectivity could be applied in monitoring the quality of water bodies, industrial processes, and even intracellular pH in biological research. This application underscores the versatility of quinoline derivatives in creating sensitive and selective probes for scientific investigation (Halder et al., 2018).
Fluorescent Probes for Zinc Ion Detection
The development of a fluorescent probe for Zn2+ based on an 8-aminoquinoline platform showcases the utility of quinoline derivatives in creating highly selective sensors for metal ions. This particular probe exhibits significant fluorescence enhancement upon binding to zinc ions, with potential applications in biological imaging and metal ion detection in various environmental and biological samples. Such probes can facilitate the study of zinc's role in biological systems and its environmental distribution, contributing to fields ranging from biochemistry to environmental science (Pradhan et al., 2015).
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c1-14-2-5-16(6-3-14)24-20-17-12-15(22)4-7-19(17)23-13-18(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQMJUMRRQMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2565913.png)




![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)


![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)
![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)



